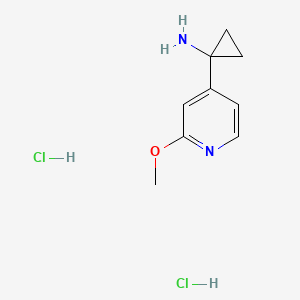
1-(2-Methoxypyridin-4-yl)cyclopropan-1-amine dihydrochloride
描述
1-(2-Methoxypyridin-4-yl)cyclopropan-1-amine dihydrochloride is a chemical compound with the CAS Number: 2059987-25-4 . It has a molecular weight of 237.13 and its molecular formula is C9H14Cl2N2O . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 1-(2-Methoxypyridin-4-yl)cyclopropan-1-amine dihydrochloride is 1S/C9H12N2O.2ClH/c1-12-8-6-7 (2-5-11-8)9 (10)3-4-9;;/h2,5-6H,3-4,10H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D model of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(2-Methoxypyridin-4-yl)cyclopropan-1-amine dihydrochloride include its molecular weight (237.13 ), molecular formula (C9H14Cl2N2O ), and its physical form (powder ). It is typically stored at room temperature .科学研究应用
Protonation Sites and Hydrogen Bonding Patterns : The study by Böck et al. (2021) examines the structural characterization of compounds related to 1-(2-Methoxypyridin-4-yl)cyclopropan-1-amine dihydrochloride, focusing on protonation sites and hydrogen bonding patterns. This research is significant for understanding the molecular interactions and structural dynamics of related compounds (Böck et al., 2021).
Tautomerism in Related Compounds : Ebead et al. (2007) investigate the tautomerism of compounds structurally similar to 1-(2-Methoxypyridin-4-yl)cyclopropan-1-amine dihydrochloride. Tautomerism, which involves the rearrangement of atoms in a molecule, is crucial in understanding the chemical behavior and reactivity of such compounds (Ebead et al., 2007).
Synthesis of Key Chiral Intermediates : Parker et al. (2012) describe a chemo-enzymatic route to synthesize key chiral intermediates related to 1-(2-Methoxypyridin-4-yl)cyclopropan-1-amine. This research provides insight into the synthesis processes that could be relevant for producing similar compounds (Parker et al., 2012).
Electrostatic Features and Tautomeric Equilibria : Wróblewska et al. (2006) explore the electrostatic features and tautomeric equilibria in compounds analogous to 1-(2-Methoxypyridin-4-yl)cyclopropan-1-amine. This research is pivotal in understanding how electronic properties influence the stability and reactivity of such molecules (Wróblewska et al., 2006).
Nucleophilic Amination of Methoxypyridines : Pang et al. (2018) developed a new protocol for the nucleophilic amination of methoxypyridines, which can be related to the synthesis of compounds like 1-(2-Methoxypyridin-4-yl)cyclopropan-1-amine. This research offers a concise access to various aminopyridines of potential medicinal interest (Pang et al., 2018).
安全和危害
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
属性
IUPAC Name |
1-(2-methoxypyridin-4-yl)cyclopropan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.2ClH/c1-12-8-6-7(2-5-11-8)9(10)3-4-9;;/h2,5-6H,3-4,10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELXKIJDRRANGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)C2(CC2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxypyridin-4-yl)cyclopropan-1-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![rel-(1S,3R,5S)-3-{[(benzyloxy)carbonyl]amino}-5-hydroxycyclohexane-1-carboxylic acid](/img/structure/B1436368.png)
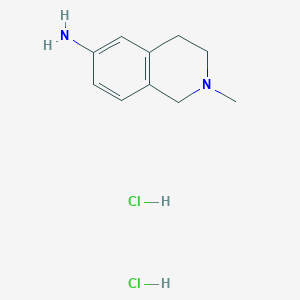
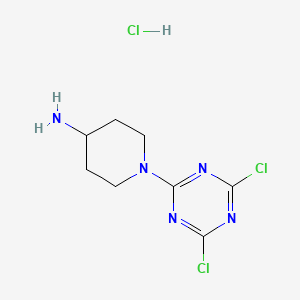
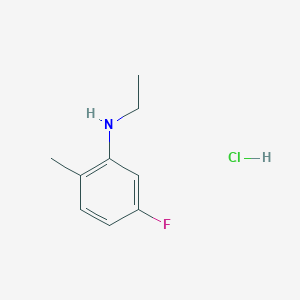
![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrochloride](/img/structure/B1436377.png)
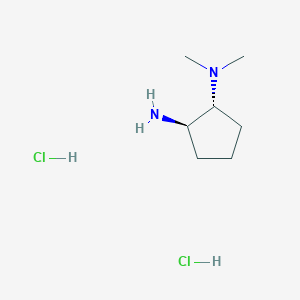
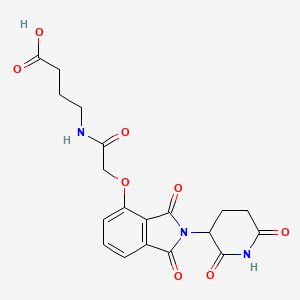
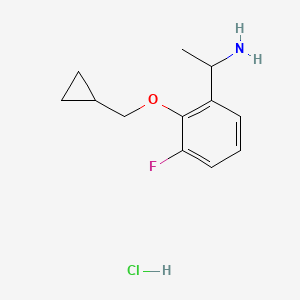

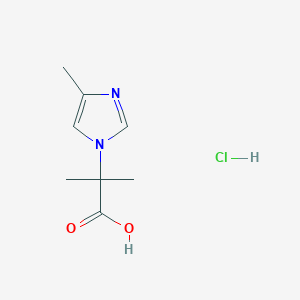
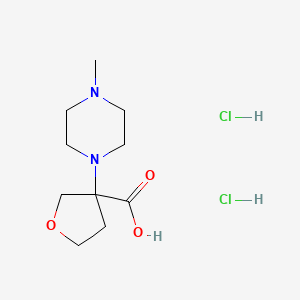
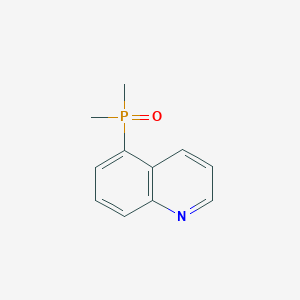
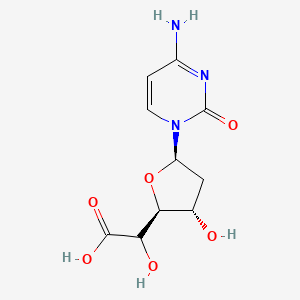
![1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B1436391.png)